

(S)-1-(4-tert-butylphenyl)ethanamine HCl properties

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Compound of Interest

Compound Name: 1-(4-tert-Butylphenyl)ethanamine
HCl

Cat. No.: B1439339

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An In-depth Technical Guide to (S)-1-(4-tert-butylphenyl)ethanamine HCl

Introduction

(S)-1-(4-tert-butylphenyl)ethanamine hydrochloride is a chiral primary amine salt of significant interest to researchers and professionals in drug development and synthetic organic chemistry. As a single enantiomer, it serves as a crucial chiral building block for the synthesis of complex, stereochemically defined molecules. Its structure, featuring a bulky tert-butyl group on a phenyl ring attached to a chiral ethylamine backbone, makes it a valuable intermediate in the creation of novel therapeutic agents. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and handling procedures, intended for a scientific audience.

Physicochemical and Computed Properties

The fundamental properties of (S)-1-(4-tert-butylphenyl)ethanamine HCl are summarized below. Proper storage is critical to maintain its integrity; it should be kept in a tightly closed container, preferably under an inert atmosphere and refrigerated. The compound is noted to be sensitive to air and light.

| Property | Value | Reference(s) |
|------------------------|--|--------------|
| CAS Number | 1415303-39-7 | [1][2][3] |
| Molecular Formula | C ₁₂ H ₂₀ ClN | [1][2][4] |
| Molecular Weight | 213.75 g/mol | [1][2][3][4] |
| Synonyms | (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine hcl | [1][2] |
| Storage Temperature | Inert atmosphere, Room Temperature or 2 - 8 °C | [4] |
| Hydrogen Bond Donor | 2 | [4] |
| Hydrogen Bond Acceptor | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |

Synthesis and Chiral Purity

The synthesis of enantiomerically pure (S)-1-(4-tert-butylphenyl)ethanamine HCl typically involves two key stages: the synthesis of the racemic base followed by chiral resolution.

Synthesis of Racemic 1-(4-tert-butylphenyl)ethanamine

The standard industrial approach to synthesizing the racemic amine is through the reductive amination of 4'-tert-butylacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine. Various reducing agents can be employed for this transformation.

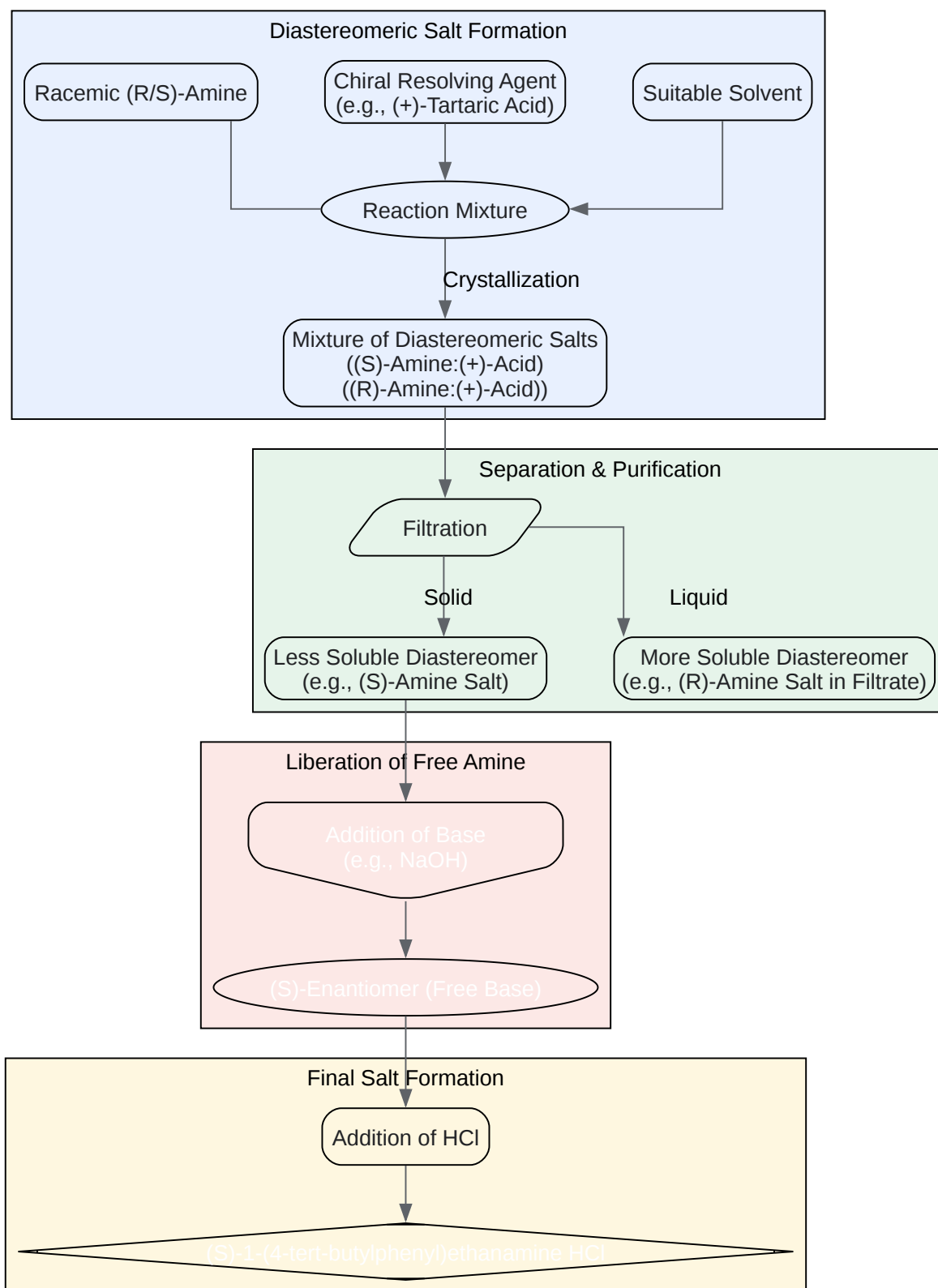
Chiral Resolution

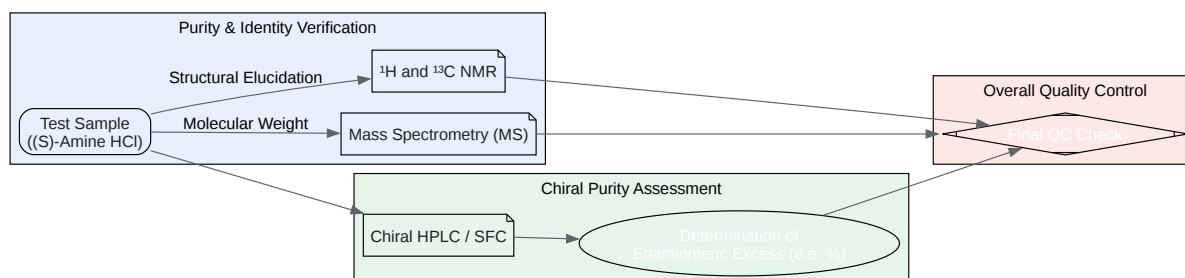
Achieving high enantiomeric purity is paramount for applications in drug development. Classical resolution via diastereomeric salt formation is a robust and well-established method for separating the racemic amine.[5]

Principle of Resolution: The core principle involves reacting the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid, known as a resolving agent.[6] This reaction produces a pair of diastereomeric salts. Since diastereomers have different

physical properties, including solubility, they can be separated by fractional crystallization.^{[5][7]} Common resolving agents for amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.^[5]

The general workflow for this critical process is outlined below.





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